molecular formula C21H27N5O3S B11326105 2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11326105
M. Wt: 429.5 g/mol
InChI Key: OUDZQKATUGRMRL-UHFFFAOYSA-N
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Description

2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a sulfonyl group, a phenyl ring, a piperazine ring, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reactions such as sulfonylation, cyclization, and nitrile formation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, 2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C21H27N5O3S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H27N5O3S/c1-24-12-14-25(15-13-24)21-19(16-22)23-20(29-21)17-6-8-18(9-7-17)30(27,28)26-10-4-2-3-5-11-26/h6-9H,2-5,10-15H2,1H3

InChI Key

OUDZQKATUGRMRL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C#N

Origin of Product

United States

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